
(1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid is a chiral compound with significant interest in various fields of chemistry and industry. This compound is characterized by its cyclopropane ring, which is substituted with two carboxylic acid groups and two methyl groups. The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of its atoms.
准备方法
The synthesis of (1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of suitable precursors using diazo compounds or ylides. The reaction conditions typically include the use of catalysts such as rhodium or copper complexes to facilitate the formation of the cyclopropane ring. Industrial production methods may involve the large-scale cyclopropanation of alkenes followed by functional group transformations to introduce the carboxylic acid groups.
化学反应分析
(1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the carboxylic acid groups are replaced by other functional groups like esters or amides using appropriate reagents and conditions.
科学研究应用
(1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of (1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The cyclopropane ring’s strain and the presence of carboxylic acid groups contribute to its reactivity and ability to form stable complexes with biological molecules.
相似化合物的比较
(1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid can be compared with other cyclopropane derivatives such as:
(1R,2R)-1,2-Diaminocyclohexane: This compound is used in chiral catalysis and has similar stereochemical properties.
(1R,2R)-1,2-Cyclohexanedicarboxylic acid: Another chiral compound with applications in asymmetric synthesis and material science.
(1R,2R)-2-Aminocyclohexanecarboxylic acid: Used as an intermediate in organic synthesis and pharmaceutical research.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both carboxylic acid groups and methyl groups on the cyclopropane ring, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
1701-82-2 |
|---|---|
分子式 |
C7H10O4 |
分子量 |
158.15 g/mol |
IUPAC 名称 |
(1R,2R)-3,3-dimethylcyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-7(2)3(5(8)9)4(7)6(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1 |
InChI 键 |
MSPJNHHBNOLHOC-IMJSIDKUSA-N |
手性 SMILES |
CC1([C@@H]([C@H]1C(=O)O)C(=O)O)C |
规范 SMILES |
CC1(C(C1C(=O)O)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


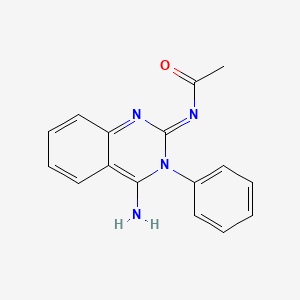
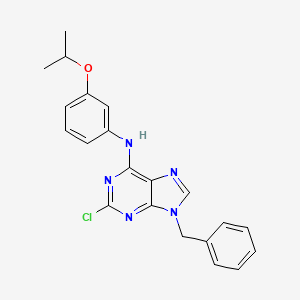
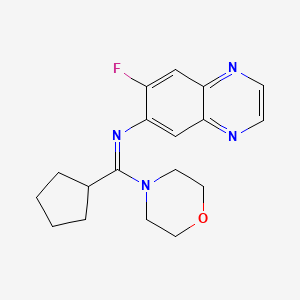
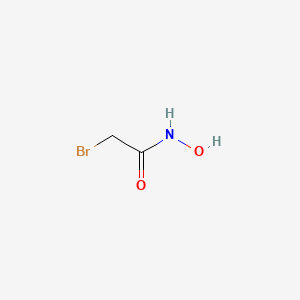

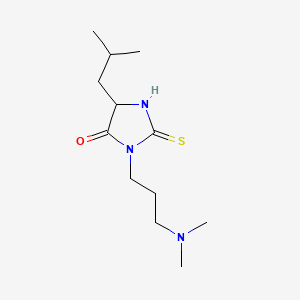

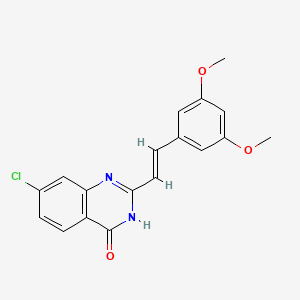

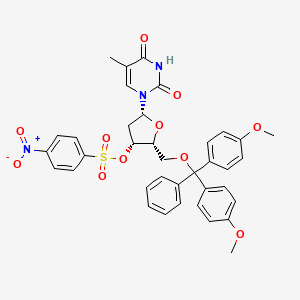
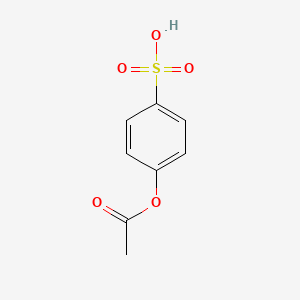
![[6-(Trifluoromethyl)pyrimidin-4-yl]methanamine](/img/structure/B12929807.png)
![Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate](/img/structure/B12929810.png)
![8-Fluoro-5-azaspiro[2.5]octane](/img/structure/B12929816.png)
